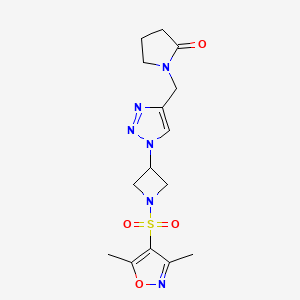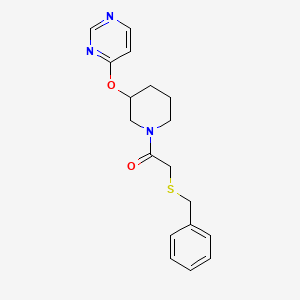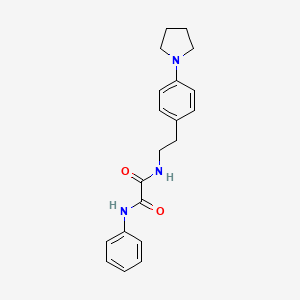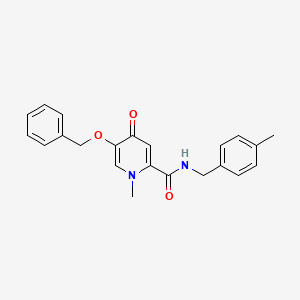![molecular formula C15H15ClN2O4S B2364710 Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate CAS No. 321574-49-6](/img/structure/B2364710.png)
Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Activity
Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate: and its derivatives have shown promising antibacterial properties. In a study by Zhang et al., a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Compound 2e exhibited superior antibacterial activity, comparable to the first-line agent ampicillin, against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains.
Combinatorial Chemistry
Intermediate 6, derived from this compound, has been used in combinatorial protocols for preparing relevant compounds in medicinal chemistry . Its versatility and synthetic accessibility make it valuable for creating diverse libraries of molecules.
Interaction with DNA
Thiadiazole derivatives, including those related to this compound, have been investigated for their interaction with DNA. Calculating intrinsic binding constants (K) between these molecules and CT-DNA provides insights into their potential as DNA-targeting agents .
Triazole Synthesis Methods
Given its triazole moiety, exploring efficient synthetic methods for this compound and related derivatives is relevant. Researchers have developed various approaches for synthesizing triazoles, including copper-promoted methods .
Mechanism of Action
Target of Action:
Such compounds have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Mode of Action:
The exact interaction mechanism with its targets remains elusive. Nevertheless, we know that pyrrolopyrazine derivatives can exhibit antibacterial, antifungal, and antiviral activities (e.g., pyrrolo[1,2-a]pyrazine derivatives) or kinase inhibition (e.g., 5H-pyrrolo[2,3-b]pyrazine derivatives)
Biochemical Pathways:
Its classification into different chemical categories based on the number of nitrogen atoms suggests diverse biological activities .
properties
IUPAC Name |
methyl 7-[(4-chlorophenyl)methyl]-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-15(21)14-18-11(8-23-14)13(20)17(7-12(18)19)6-9-2-4-10(16)5-3-9/h2-5,11,14H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYOKMAJJCJQGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2364629.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2364632.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2364633.png)
![N-cyclohexyl-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2364635.png)


![2-(1,3-Benzodioxol-5-yl)-3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2364640.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2364641.png)
![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2364644.png)

![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2364647.png)
